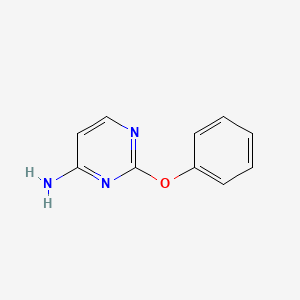
1H-Benzimidazole,2-(1-butenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole,2-(1-butenyl)-(9CI) is an organic compound with the molecular formula C11H12N2. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a benzimidazole core substituted with a butenyl group at the second position, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,2-(1-butenyl)-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the butenyl group. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde (such as butanal) under acidic conditions to form the benzimidazole core.
Alkylation: The resulting benzimidazole is then alkylated with a suitable butenyl halide (such as 1-bromo-1-butene) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 1H-Benzimidazole,2-(1-butenyl)-(9CI) may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole,2-(1-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The butenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
1H-Benzimidazole,2-(1-butenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole,2-(1-butenyl)-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: The parent compound without the butenyl substitution.
2-Methyl-1H-benzimidazole: A similar compound with a methyl group instead of a butenyl group.
2-Phenyl-1H-benzimidazole: A compound with a phenyl group at the second position.
Uniqueness
1H-Benzimidazole,2-(1-butenyl)-(9CI) is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The butenyl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Propiedades
Número CAS |
146350-89-2 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
0 |
Sinónimos |
1H-Benzimidazole,2-(1-butenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




